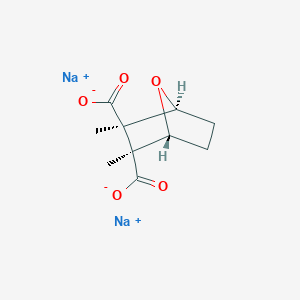
N,N-Dipropylacetamid
Übersicht
Beschreibung
N,N-Dipropylacetamide is an organic compound with the molecular formula C8H17NO. It is a clear, colorless liquid with a molecular weight of 143.23 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a solvent in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dipropylacetamide can be synthesized through the reaction of acetic anhydride with dipropylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 20-30°C . The process involves the nucleophilic attack of dipropylamine on the carbonyl carbon of acetic anhydride, resulting in the formation of N,N-Dipropylacetamide and acetic acid as a byproduct.
Industrial Production Methods
In industrial settings, the production of N,N-Dipropylacetamide often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dipropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert N,N-Dipropylacetamide to primary or secondary amines.
Substitution: It can participate in substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids and amides.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted acetamides depending on the reagents used.
Wirkmechanismus
The mechanism of action of N,N-Dipropylacetamide involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant properties, it is believed to modulate the activity of neurotransmitters in the brain, thereby stabilizing neuronal activity and preventing seizures . The compound is rapidly transformed into its corresponding acid in the human body, which then exerts its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethylacetamide
- N,N-Dimethylacetamide
- N,N-Dibutylacetamide
Comparison
N,N-Dipropylacetamide is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Compared to N,N-Diethylacetamide and N,N-Dimethylacetamide, N,N-Dipropylacetamide has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets .
Conclusion
N,N-Dipropylacetamide is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTIBNDWGNYRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061499 | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-24-1 | |
| Record name | N,N-Dipropylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dipropylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4SJX5GW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary applications of N,N-Dipropylacetamide in scientific research?
A1: N,N-Dipropylacetamide has been explored in several research areas, including its use as a:
- Mosquito Repellent: Impregnating wide-mesh netting with N,N-Dipropylacetamide has shown promising results in repelling mixed mosquito populations in field tests, offering protection for extended periods. [, , ] This application highlights its potential as a safer alternative to traditional chemical insecticides.
- Solvent: Its properties as a polar aprotic solvent have been investigated, particularly in studies involving alkali metals and electron-cation aggregates. [, ]
- Component in Laser Dyes: N,N-Dipropylacetamide has been utilized in mixtures with water to create laser dye solutions, demonstrating its versatility in optical applications. []
Q2: Has N,N-Dipropylacetamide shown potential in targeting specific biological targets?
A2: While N,N-Dipropylacetamide itself hasn't been extensively studied for targeted biological activity, a derivative, 2-(8-(2-(bis(pyridin-2-yl)methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (CB256), has been investigated for its interaction with the 18-kDa translocator protein (TSPO). [] TSPO is overexpressed in several cancers and activated microglial cells associated with inflammatory neurodegenerative diseases, making it a potential target for imaging and drug delivery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)










![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
